tert-Butyl (1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate
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Overview
Description
tert-Butyl (1S,5R)-3,9-diazabicyclo[332]decane-9-carboxylate is a bicyclic compound featuring a diazabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of appropriate amine precursors with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl (1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate
- trans-bicyclo[4.4.0]decanes/decenes
Uniqueness
tert-Butyl (1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its bicyclic structure and tert-butyl group make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-10-5-4-6-11(15)8-14-7-10/h10-11,14H,4-9H2,1-3H3/t10-,11+/m1/s1 |
InChI Key |
SEBKQWOUTPGSCS-MNOVXSKESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@H]1CNC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC1CNC2 |
Origin of Product |
United States |
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